

Protocol for Assessing Mitochondrial Toxicity of Fosclevudine Alafenamide

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Compound of Interest							
Compound Name:	Fosclevudine alafenamide						
Cat. No.:	B11929314	Get Quote					

Application Note ID: AN-2025-12-09-FOSCLEV

Introduction

Fosclevudine alafenamide is an antiviral agent under investigation, and as a nucleoside reverse transcriptase inhibitor (NRTI), it warrants a thorough evaluation for potential mitochondrial toxicity. NRTIs as a class have been associated with mitochondrial dysfunction, which can manifest as myopathy, lactic acidosis, and hepatic steatosis.[1] The parent compound, clevudine, has been linked to mitochondrial myopathy and depletion of mitochondrial DNA (mtDNA) with long-term therapy.[2][3][4][5] This document provides a comprehensive protocol for assessing the mitochondrial toxicity of Fosclevudine alafenamide, intended for researchers, scientists, and drug development professionals. The protocols outlined herein cover a range of in vitro and in vivo assays to evaluate key aspects of mitochondrial function.

Overview of Mitochondrial Toxicity Assessment

Drug-induced mitochondrial toxicity can occur through various mechanisms, including inhibition of mtDNA replication, interference with the electron transport chain (ETC), and induction of oxidative stress. A multi-parametric approach is therefore essential for a comprehensive assessment. This protocol outlines a tiered approach, starting with in vitro screening assays and progressing to more complex cellular and in vivo models.



Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Mitochondrial Function Assays



Assay	Cell Type	Fosclevudi ne Alafenamid e Concentrati on (µM)	Endpoint Measured	Result (e.g., % of control, IC50)	Positive Control (e.g., Zidovudine)
Cell Viability (Glucose vs. Galactose)	HepG2	0.1, 1, 10, 50, 100	Cell Viability (MTT/XTT)		
Mitochondrial Membrane Potential (ΔΨm)	Primary Hepatocytes	0.1, 1, 10, 50, 100	Fluorescence Intensity (e.g., TMRM, JC-1)		
Oxygen Consumption Rate (OCR)	C2C12 Myotubes	0.1, 1, 10, 50, 100	Basal Respiration, ATP Production, Maximal Respiration	_	
Reactive Oxygen Species (ROS) Production	HepG2	0.1, 1, 10, 50, 100	Fluorescence Intensity (e.g., MitoSOX Red)	_	
mtDNA Content	Primary Neurons	0.1, 1, 10, 50, 100	mtDNA/nDNA Ratio (qPCR)		
Electron Transport Chain (ETC) Complex Activity	Isolated Mitochondria	0.1, 1, 10, 50, 100	Specific activity of Complexes I- V	_	

Table 2: In Vivo Mitochondrial Toxicity Assessment



Animal Model	Treatment Group	Duration of Treatment	Tissue	Parameter Measured	Result
Sprague- Dawley Rat	Vehicle Control	28 days	Liver	Histopatholog y (H&E, COX/SDH staining)	
Fosclevudine Alafenamide (Low Dose)	28 days	Liver	mtDNA Content (qPCR)		
Fosclevudine Alafenamide (High Dose)	28 days	Liver	ETC Complex Activity	-	
Positive Control (e.g., Zidovudine)	28 days	Muscle	Histopatholog y (H&E, COX/SDH staining)		
Muscle	mtDNA Content (qPCR)			_	
Muscle	ETC Complex Activity	_			

Experimental Protocols In Vitro Assays

This assay identifies compounds that cause a cytotoxic effect by impairing mitochondrial oxidative phosphorylation. Cells grown in galactose are more dependent on mitochondrial respiration for ATP production.

 Cell Line: HepG2 cells are commonly used due to their hepatic origin and functional mitochondria.



· Protocol:

- Seed HepG2 cells in 96-well plates and allow them to attach overnight.
- Replace the medium with either standard glucose-containing medium or galactosecontaining medium.
- Treat cells with a range of concentrations of Fosclevudine alafenamide and a positive control (e.g., Zidovudine). Include a vehicle control.
- Incubate for 24-72 hours.
- Assess cell viability using a standard method such as the MTT or XTT assay.
- Compare the viability of cells in glucose versus galactose media. A greater reduction in viability in galactose medium suggests mitochondrial toxicity.

A decrease in $\Delta \Psi m$ is an early indicator of mitochondrial dysfunction.

- Cell Lines: Primary hepatocytes, C2C12 myotubes, or other relevant cell types.
- Protocol:
 - Culture cells in 96-well plates and treat with Fosclevudine alafenamide for the desired duration.
 - Load the cells with a fluorescent dye that is sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[6][7]
 - Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
 - A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

This assay directly measures the function of the electron transport chain.

Instrumentation: A Seahorse XF Analyzer is recommended for this assay.



· Protocol:

- Seed cells in a Seahorse XF cell culture microplate.
- Treat with Fosclevudine alafenamide.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Measure the OCR at baseline and after each injection to determine basal respiration, ATPlinked respiration, maximal respiration, and spare respiratory capacity.

Mitochondrial dysfunction can lead to increased production of ROS.

Protocol:

- Treat cells with Fosclevudine alafenamide.
- Load the cells with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red.
- Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
- An increase in fluorescence indicates elevated mitochondrial ROS production.

Inhibition of mtDNA polymerase y by NRTIs can lead to mtDNA depletion.

Protocol:

- Treat cells with Fosclevudine alafenamide for an extended period (e.g., 7-14 days).
- Isolate total DNA from the cells.
- Perform quantitative real-time PCR (qPCR) to quantify the copy number of a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).



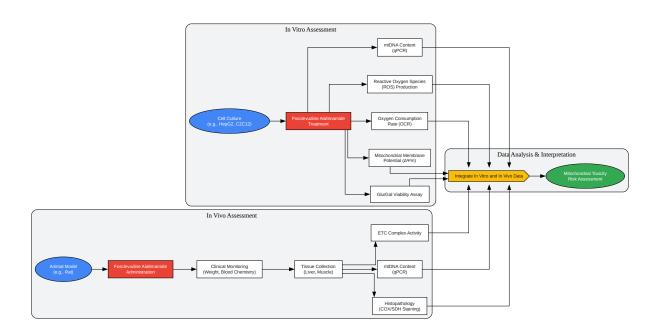
 Calculate the ratio of mtDNA to nuclear DNA (nDNA) to determine if there is mtDNA depletion.

In Vivo Assessment

- Animal Model: Sprague-Dawley rats or a relevant transgenic model.
- · Protocol:
 - Administer Fosclevudine alafenamide orally to the animals daily for a predetermined period (e.g., 28 days).
 - Include a vehicle control group and a positive control group (e.g., treated with Zidovudine).
 - Monitor the animals for clinical signs of toxicity, including weight loss and changes in behavior.
 - At the end of the treatment period, collect blood for clinical chemistry analysis (e.g., lactate, creatine kinase).
 - Euthanize the animals and collect tissues of interest (liver, skeletal muscle, heart).
 - Perform histopathological analysis on a portion of the tissues, including H&E staining and specialized staining for mitochondrial enzymes (e.g., COX/SDH).
 - From the remaining tissue, isolate mitochondria to assess ETC complex activity or isolate total DNA to measure mtDNA content as described in the in vitro protocols.

Visualizations

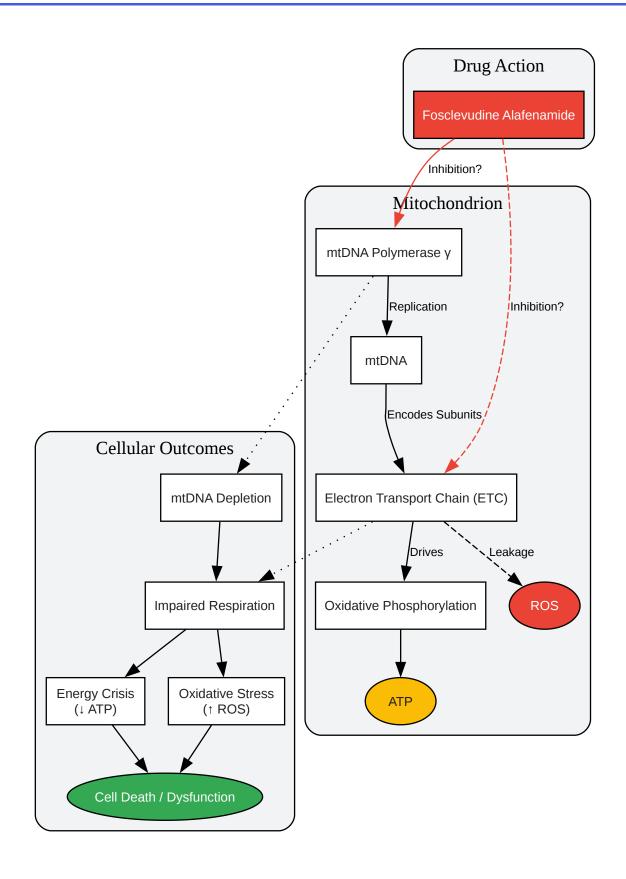




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Caption: Experimental workflow for assessing mitochondrial toxicity.





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Caption: Potential mechanisms of NRTI-induced mitochondrial toxicity.



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